4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-18-7-5-12-22-23(18)26-25(31-22)28-15-13-27(14-16-28)24(29)19-8-6-11-21(17-19)30-20-9-3-2-4-10-20/h2-12,17H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCURMIJRQNCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzothiazole intermediate.
Attachment of the Phenoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3-phenoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in cell signaling pathways.
Comparison with Similar Compounds
Table 1: Key Benzothiazole-Piperazine Derivatives and Their Activities
Key Observations :
- Anti-HIV Activity : Compound 4l () demonstrates potent anti-HIV-1 activity (EC₅₀: 0.8 μM), attributed to its thiourea-propanamide side chain, which may interfere with viral replication machinery .
- Anticancer Potential: Derivatives like 9a () and BZ-IV () show promise in docking studies and in vitro assays, likely due to interactions with kinase domains or DNA repair pathways .
- Structural Flexibility: Substitution at the piperazine ring (e.g., 4-chlorobenzyl in vs. 3-phenoxybenzoyl in the target compound) modulates electronic and steric effects, influencing target binding and solubility .
Substituent Effects on Antitubercular Activity
Table 2: 2-Aryl Benzothiazole Derivatives ()
| Compound | Substituent | Antitubercular Activity (Mycobacterium TB H37Rv) |
|---|---|---|
| 3a | 4-[4-(Benzothiazol-2-yl)phenoxy]benzoic acid | Moderate inhibition (MIC: 12.5 µg/mL) |
| 3d | 4-(Benzothiazol-2-yl)-2-methoxy-6-nitrophenol | Strong inhibition (MIC: 3.125 µg/mL) |
| 3e | 2-[2-(4-Chlorobenzoyl)phenyl]-1,3-benzothiazole | Weak inhibition (MIC: 25 µg/mL) |
Key Observations :
Key Observations :
- Click chemistry () offers high regioselectivity for triazole-containing derivatives, while coupling reactions () are preferred for piperazine-benzothiazole hybrids.
- Purity and yield are critical for pharmacological evaluation, with most compounds achieving >95% purity via column chromatography or recrystallization .
Biological Activity
4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that incorporates a benzothiazole core and a piperazine moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C25H23N3O2S, with a molecular weight of 429.5 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H23N3O2S |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 897475-12-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
In particular, studies have indicated that similar benzothiazole derivatives exhibit significant binding affinity to acetylcholinesterase (AChE) and amyloid beta (Aβ) peptides, which are critical in Alzheimer's disease pathology .
Antimicrobial Activity
Research has shown that compounds with similar structural features exhibit varying degrees of antimicrobial activity. A study on thiazole derivatives indicated that many displayed moderate to excellent antimicrobial properties against several bacterial strains . Although specific data on the antimicrobial efficacy of this compound is limited, its structural analogs suggest potential efficacy.
Neuroprotective Effects
Recent investigations into benzothiazole-piperazine derivatives have highlighted their neuroprotective effects. A compound structurally related to this compound was identified as a multi-target-directed ligand against Alzheimer's disease. This compound demonstrated significant binding interactions at the active sites of AChE and Aβ peptides, suggesting a potential role in cognitive enhancement and neuroprotection .
Case Studies
Case Study 1: Neuroprotective Potential
In a recent study, a derivative similar to our compound was tested for its ability to inhibit AChE and reduce Aβ aggregation in vitro. The results showed a significant decrease in Aβ levels and improved cell viability in neuronal cultures exposed to neurotoxic agents. This suggests that the compound could be further developed for Alzheimer's treatment.
Case Study 2: Antimicrobial Screening
Another study synthesized various thiazole derivatives and screened them for antimicrobial activity against Gram-positive and Gram-negative bacteria. Although the specific compound was not tested, the results indicated that derivatives with similar substituents exhibited strong antibacterial properties, warranting further exploration for our target compound .
Q & A
Basic Research Question
- NMR spectroscopy : - and -NMR identify substituent positions (e.g., methyl groups at C4, phenoxybenzoyl at piperazine-N) and confirm regioselectivity. For example, NOESY correlations can distinguish between axial/equatorial piperazine conformers .
- X-ray crystallography : SHELX software (via SHELXL/SHELXS) resolves crystal packing and torsional angles, critical for validating bond lengths and angles in the benzothiazole-piperazine linkage .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H] at 447.14) and detects impurities from incomplete coupling reactions .
What in vitro models are suitable for evaluating the anticancer potential of this compound, and how should IC50 determinations be optimized?
Advanced Research Question
- Cell line selection : Use panels reflecting diverse cancer types (e.g., MCF7 for breast cancer, HCT116 for colon cancer) to assess broad-spectrum activity. Include normal cell lines (e.g., HEK293) for selectivity evaluation .
- Assay design :
- MTT assay : Optimize seeding density (5,000–10,000 cells/well) and incubation time (48–72 hours) to ensure linear correlation between cell viability and absorbance.
- Dose-response curves : Use 8–12 concentration points (1 nM–100 µM) and nonlinear regression (e.g., GraphPad Prism) to calculate IC50. Replicate experiments ≥3 times to address variability .
- Mechanistic follow-up : Combine with apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to elucidate mode of action .
How do substituent variations on the benzothiazole core affect target binding affinity and selectivity?
Advanced Research Question
- Methyl group (C4) : Enhances lipophilicity (logP increase by ~0.5 units), improving membrane permeability but potentially reducing solubility. Replace with halogens (e.g., Cl, F) to balance hydrophobicity and hydrogen-bonding capacity .
- Phenoxybenzoyl (piperazine-N) : The 3-phenoxy group engages in π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP pockets). Substituting with bulkier groups (e.g., naphthoyl) may sterically hinder binding .
- SAR studies : Compare analogs (e.g., 6-fluoro or 5-chloro derivatives) to map electronic and steric effects. For example, fluorination at C6 increases metabolic stability but may reduce potency against specific targets .
What computational strategies predict the ADMET profile of this compound?
Advanced Research Question
- Molecular docking (AutoDock Vina) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability. Prioritize poses with low RMSD (<2 Å) relative to co-crystallized ligands .
- QSAR models : Use descriptors like topological polar surface area (TPSA, ~70 Ų) and AlogP (~3.5) to predict blood-brain barrier permeability (likely low due to TPSA >60 Ų) .
- In silico toxicity : Tools like ProTox-II assess hepatotoxicity risk; prioritize analogs with low predicted LD50 and minimal off-target interactions (e.g., hERG channel inhibition) .
How can researchers address discrepancies in reported biological activities across studies?
Advanced Research Question
- Assay standardization : Discrepancies in IC50 values (e.g., 0.5 µM vs. 5 µM) may arise from differences in cell passage number, serum concentration, or incubation time. Adopt CLSI guidelines for reproducibility .
- Batch variability : Characterize compound purity (HPLC ≥95%) and confirm salt forms (e.g., hydrochloride vs. free base) that alter solubility and bioavailability .
- Target validation : Use CRISPR knockdown or siRNA to confirm on-target effects. For example, if a kinase is implicated, validate via Western blotting for phosphorylated substrates .
Q. Tables for Key Comparisons
Q. Notes
- All methods should include triplicate experiments and statistical validation (p < 0.05).
- Structural data should be cross-validated with computational models (e.g., DFT for NMR shifts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
